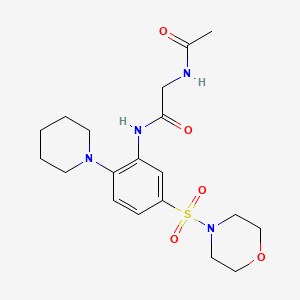
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide spectrum of biological activities, including antimicrobial and anticancer properties . The presence of both acetamide and sulfonamide functional groups in this compound contributes to its diverse pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The process begins with the preparation of chloroacetamide derivatives, which are then refluxed with arylamines such as aniline, 4-methoxyaniline, or 4-methylaniline . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学的研究の応用
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential therapeutic applications in treating bacterial infections and cancer due to its antimicrobial and cytotoxic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of 2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides: These compounds share a similar structure and exhibit comparable biological activities.
Thiadiazole derivatives: Known for their anticancer properties, these compounds also contain sulfonamide moieties and exhibit a broad spectrum of pharmacological activities.
2-acetamido/2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles: These compounds are studied for their antitumor activity and share structural similarities with the target compound.
Uniqueness
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities
特性
IUPAC Name |
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-15(24)20-14-19(25)21-17-13-16(29(26,27)23-9-11-28-12-10-23)5-6-18(17)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVZLRARBPIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
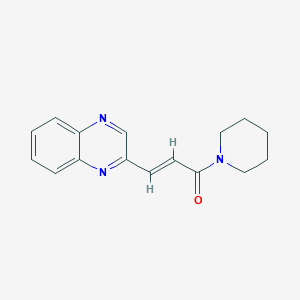
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)

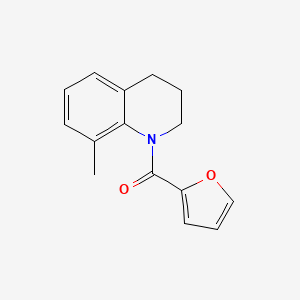
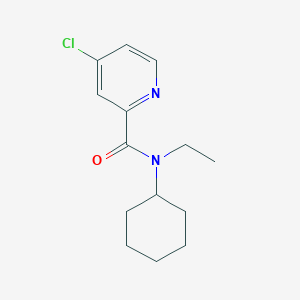
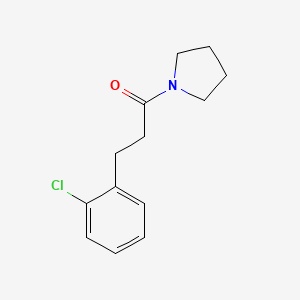
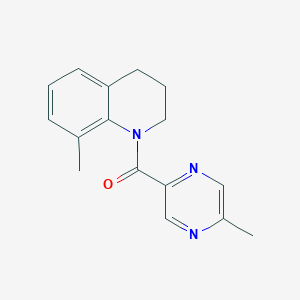
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
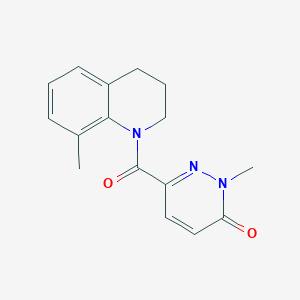
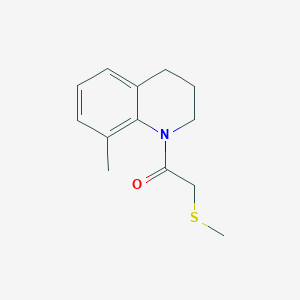
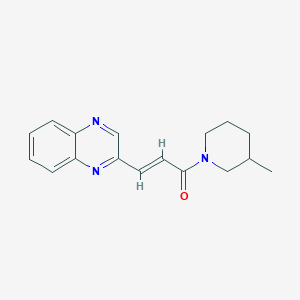
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
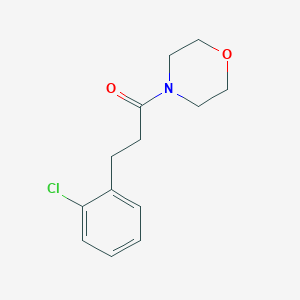
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
